molecular formula C21H21N3O3S2 B3309234 2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 941922-07-2

2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B3309234
CAS No.: 941922-07-2
M. Wt: 427.5 g/mol
InChI Key: OOIYFPQRLKEPHF-UHFFFAOYSA-N
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Description

2-[(4-{[(3-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked acetamide group. The molecule includes a 3-methoxyphenyl carbamoyl methyl moiety at the 4-position of the thiazole ring and a 4-methylphenyl acetamide group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-14-6-8-15(9-7-14)22-20(26)13-29-21-24-17(12-28-21)11-19(25)23-16-4-3-5-18(10-16)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIYFPQRLKEPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with an appropriate electrophile.

    Final Coupling: The final step involves coupling the thiazole derivative with the methoxyphenyl carbamoyl intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further optimization and testing in preclinical and clinical studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamoyl group may play key roles in binding to these targets, while the methoxyphenyl group could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural Comparison

The target compound shares core features with several acetamide-thiazole derivatives. Key structural variations among analogs include:

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3-Thiazole - 4-[(3-Methoxyphenyl)carbamoylmethyl]
- Sulfanyl-linked N-(4-methylphenyl)acetamide
Not explicitly reported
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 1,3-Thiazole - 4-Methylthiazole
- N-linked m-tolylacetamide
Antibacterial (MIC: 6.25 μg/mL)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole - Furan-2-yl
- Sulfanyl-linked acetamide
Anti-exudative (vs. diclofenac)
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 1,2,4-Triazole + Benzothiazole - 4-Chlorophenyl
- 4-Methoxyphenyl
- Benzothiazole
Not explicitly reported
N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide 1,3-Thiazole - 4-Methylthiazole
- N-(2,5-dimethylphenyl)
Not explicitly reported

Key Observations :

  • Substitution at the 4-position of the thiazole (e.g., carbamoylmethyl vs. methyl or phenyl groups) influences steric bulk and hydrogen-bonding capacity .
  • The sulfanyl linker is conserved in anti-exudative and antimicrobial analogs, suggesting its role in bioavailability .
Antimicrobial Activity
  • Compound 107b (): Exhibited broad-spectrum antibacterial activity (MIC: 6.25 μg/mL) against Staphylococcus aureus and Escherichia coli. The 4-methylthiazole and m-tolyl groups likely enhance membrane penetration .
  • Compound 107e: Demonstrated antifungal activity against Aspergillus flavus (MIC: 12.5 μg/mL), attributed to the phenoxyacetamide substituent .
  • N-(4-Methoxyphenyl)acetamide derivatives (): Showed moderate antimicrobial activity, with the methoxy group improving solubility and target interaction .
Anti-Exudative Activity
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): Reduced inflammation by 58% at 10 mg/kg (vs. 65% for diclofenac sodium). The furan-triazole-sulfanyl scaffold may inhibit cyclooxygenase (COX) enzymes .
Selectivity Trends
  • Thiazole derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) often show enhanced bacterial inhibition but reduced antifungal activity .
  • Methoxy and methylphenyl substituents (as in the target compound) are associated with balanced solubility and bioavailability .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 107b Triazole Analogs
Molecular Weight ~450 (estimated) 290.35 450–500
LogP (Predicted) ~3.5 (moderate lipophilicity) 2.8 3.8–4.2
Hydrogen Bond Donors 2 1 1–2
Hydrogen Bond Acceptors 6 4 7–9

Key Insights :

  • Higher molecular weight and logP in triazole derivatives () may limit blood-brain barrier penetration but enhance protein binding .

Biological Activity

The compound 2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide , with the CAS number 941922-07-2, is a thiazole-derived organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole ring : Known for its role in various pharmacological activities.
  • Methoxyphenyl group : Influences lipophilicity and biological interactions.
  • Sulfanyl-acetamide linkage : Potentially enhances biological activity.

Table 1: Structural Details

PropertyValue
IUPAC NameN-(3-methoxyphenyl)-2-[2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Molecular Weight427.5 g/mol
CAS Number941922-07-2

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The thiazole moiety is critical for binding affinity and selectivity towards these targets. The carbamoyl group may enhance the compound's stability and pharmacokinetic profile.

Key Mechanisms

  • Enzyme Inhibition : The thiazole ring can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of thiazole derivatives on Jurkat T cells and A-431 cells. The results indicated that certain structural modifications led to enhanced activity:

  • IC50 Values : Compounds with methyl substitutions showed lower IC50 values, indicating higher potency compared to standard drugs like doxorubicin .

Antimicrobial Activity

Thiazole compounds have also demonstrated antimicrobial properties. The presence of electron-donating groups, such as methoxy or methyl groups, has been correlated with increased antibacterial activity.

Table 2: Antimicrobial Activity Comparison

CompoundActivity TypeMIC (µg/mL)
Thiazole Derivative AGram-positive31.25
Thiazole Derivative BGram-negative62.50
Thiazole Derivative CAntifungal15.00

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the phenyl rings significantly affect biological activity:

  • Electron-donating groups (e.g., methoxy) enhance lipophilicity and cellular uptake.
  • Halogen substitutions can improve binding affinity to target proteins.

Summary of Findings

Research has shown that modifications to the thiazole structure can lead to compounds with enhanced anticancer and antimicrobial properties. The presence of specific functional groups plays a crucial role in determining the efficacy and safety profiles of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

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